molecular formula C24H27N5O4S B3008374 7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-30-5

7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3008374
CAS No.: 1021212-30-5
M. Wt: 481.57
InChI Key: UUQJFFTXIDDQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring (positions 1,2,4) and a pyrimidine moiety. Key structural features include:

  • 7-(3,4-Dimethoxyphenyl): A methoxy-substituted aryl group at position 7, which enhances solubility and modulates electronic properties .
  • 5-Methyl: A methyl group at position 5, influencing steric effects and conformational stability.
  • N-(2-Methoxyphenyl)-6-carboxamide: A carboxamide-linked 2-methoxyphenyl group at position 6, critical for hydrogen bonding and target interactions .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-6-34-24-27-23-25-14(2)20(22(30)26-16-9-7-8-10-17(16)31-3)21(29(23)28-24)15-11-12-18(32-4)19(13-15)33-5/h7-13,21H,6H2,1-5H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJFFTXIDDQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic organic compound with potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

Property Value
Molecular FormulaC24_{24}H27_{27}N5_{5}O4_{4}S
Molecular Weight481.6 g/mol
CAS Number1021212-30-5

Structural Characteristics

The compound features a complex structure with a triazolo-pyrimidine core and various functional groups that may contribute to its biological activity. The presence of methoxy and ethylsulfanyl groups is particularly noteworthy as they can influence the pharmacological properties of the molecule.

Antimicrobial Activity

Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with methoxy substitutions have shown potent activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain derivatives demonstrated higher efficacy than standard antibiotics like Gentamicin, highlighting their potential as new antibacterial agents .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. A study involving various substituted pyrimidines found that specific modifications led to enhanced antiproliferative activity against several cancer cell lines. For example, compounds with methoxy groups at strategic positions exhibited IC50_{50} values in the nanomolar range against human cancer cell lines .

The proposed mechanism for the anticancer activity involves inhibition of tubulin polymerization, which is crucial for cell division. By disrupting this process, the compound could effectively halt the proliferation of cancer cells . Additionally, some studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Study 1: Antibacterial Efficacy

In a recent study published in ACG Publications, derivatives of thiazolo-pyrimidine were synthesized and screened for antibacterial activity. The results indicated that compounds with methoxy groups showed significant inhibition zones against Staphylococcus aureus and Escherichia coli . This suggests that the presence of methoxy groups in the structure of our target compound could similarly enhance its antibacterial properties.

Study 2: Anticancer Activity

A comprehensive screening of a drug library identified several promising candidates with anticancer potential. Among them was a compound structurally related to our target molecule that demonstrated substantial cytotoxicity against MCF7 breast cancer spheroids . The findings underscore the relevance of structural modifications in enhancing biological efficacy.

Scientific Research Applications

Anticancer Properties

Triazolo[1,5-a]pyrimidines have been studied for their potential as anticancer agents. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of MDM2-p53 Interaction : Some triazolo derivatives have shown efficacy in disrupting the MDM2-p53 protein-protein interaction, a pathway critical in many tumors .
  • Apoptosis Induction : Certain studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Its mechanism may involve:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Some triazolo derivatives interfere with DNA and RNA synthesis in microbial cells.

Anti-inflammatory Effects

Research has demonstrated that this compound can exhibit anti-inflammatory effects. Mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may downregulate the production of cytokines such as TNF-alpha and IL-6.
  • Suppressing NF-kB Pathway : This pathway is crucial in mediating inflammatory responses; inhibition can lead to reduced inflammation.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of triazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The results indicated that compounds with methoxy substitutions showed enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Efficacy

Research conducted on various triazolo derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of an ethylsulfanyl group contributed to improved efficacy .

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 3,4-dimethoxyphenyl group in the target compound balances electronic effects and solubility, whereas trimethoxy (5j) or difluoromethoxy (19) variants may alter bioavailability or target affinity .
  • Thioether vs.
  • Carboxamide Modifications : Replacement of 2-methoxyphenyl with benzamide (16h, ) or nitro groups (5j, ) impacts hydrogen-bonding capacity and metabolic stability.

Physicochemical and Spectral Properties

Comparative data for selected analogues:

Compound Yield (%) Melting Point (°C) HRMS (m/z) [M+H]+ 1H NMR Key Shifts (δ, ppm)
Target N/A N/A N/A N/A (Hypothetical: ~2.4–3.1 for ethylsulfanyl)
5j 43 319.9–320.8 453.1677 8.12 (s, 1H, pyrimidine-H); 3.85 (s, 6H, OCH3)
5k 54 280.1–284.3 513.0870 7.89 (d, J=8.4 Hz, 2H, ArH); 4.01 (s, 3H, OCH3)
Compound 1 79 N/A N/A 2.41 (s, 3H, CH3); 7.47–8.12 (m, ArH)
16h N/A N/A N/A 7.25–8.10 (m, benzamide ArH); 3.91 (s, 6H, OCH3)

Analysis :

  • Melting Points : Higher melting points in nitro-substituted derivatives (e.g., 5j, 320°C) correlate with increased crystallinity due to polar groups .
  • Spectral Data : Downfield shifts in 1H NMR for aromatic protons (e.g., 8.12 ppm in 5j) confirm electron-withdrawing effects of nitro groups .

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The synthesis typically involves cyclocondensation of precursors such as 3-amino-1,2,4-triazole with aldehydes and active methylene components. For example, refluxing in DMF with triethylamine as a catalyst facilitates the formation of the triazolo[1,5-a]pyrimidine core . Key steps include optimizing solvent systems (e.g., ethanol/DMF mixtures) and reaction duration (e.g., 10 hours at 120°C) to achieve yields >80% .

Q. Which analytical techniques are essential for confirming structural integrity?

  • X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., triclinic P1 systems with lattice parameters: a = 7.588 Å, b = 10.730 Å, c = 14.882 Å) .
  • NMR spectroscopy (1H, 13C) verifies substituent positions, particularly methoxy and ethylsulfanyl groups.
  • Mass spectrometry confirms molecular weight (e.g., m/z 440.94 for a related derivative) .

Q. How can researchers assess preliminary bioactivity in vitro?

Use enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) and cytotoxicity screens against cancer cell lines (MCF-7, HeLa). Structural analogs with trifluoromethyl groups show enhanced binding affinity, guiding assay design .

Advanced Research Questions

Q. What strategies address synthetic yield discrepancies in triazolo[1,5-a]pyrimidine derivatives?

Yield variations often stem from catalyst choice or reaction conditions. Systematic optimization includes:

  • Testing additives (e.g., efficient catalysts like iodine in ) to accelerate cyclization.
  • Employing microwave-assisted synthesis for uniform heating and reduced side reactions .
  • Adjusting molar ratios of precursors (e.g., aldehyde:triazole = 1:1.2) to minimize unreacted intermediates.

Q. How can solubility be improved for aqueous biological assays?

  • Structural modifications : Introduce polar groups (e.g., carboxyl or hydroxyl) on aryl rings, as seen in analogs with 4-hydroxy-3-methoxyphenyl substituents .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability.
  • Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability without altering core structure .

Q. What computational approaches predict target binding affinity?

  • Molecular docking (AutoDock Vina) models interactions between the triazole-pyrimidine core and enzyme active sites (e.g., PDE4B).
  • MD simulations (GROMACS) assess stability of hydrogen bonds (e.g., between methoxy groups and Arg173) over 100-ns trajectories.
  • Validate predictions with in vitro IC50 measurements to refine computational parameters .

Data Contradiction and Reproducibility Analysis

Q. How to resolve conflicting crystallographic data for similar compounds?

  • Compare unit cell parameters (e.g., α = 70.655° vs. 86.097° in ) to identify polymorphic variations.
  • Re-evaluate crystallization solvents (e.g., DMF vs. ethanol) that may induce different packing motifs.
  • Use R-factor analysis (R = 0.048 in ) to prioritize high-quality datasets .

Q. Why do biological activities vary among structural analogs?

Substituent electronegativity (e.g., trifluoromethyl vs. methoxy) alters electron density, impacting enzyme binding. For example, trifluoromethyl groups enhance hydrophobic interactions, while methoxy groups favor hydrogen bonding .

Methodological Tables

Table 1: Key Synthetic Parameters for Triazolo[1,5-a]pyrimidine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystTriethylamineReduces side reactions
Solvent SystemDMF/Ethanol (3:1)Improves solubility
Reaction Temperature120°CAccelerates cyclization

Table 2: Crystallographic Data for Structural Validation

Compound DerivativeSpace GroupUnit Cell Parameters (Å, °)R-FactorReference
Ethyl 2-benzylsulfanylP1a=7.588, b=10.730, c=14.8820.048
Thiazolo-pyrimidineP1a=10.25, b=12.30, c=14.500.058

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.